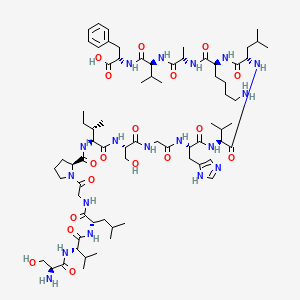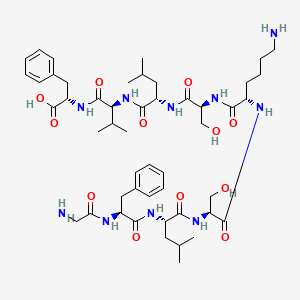
Ciprofloxacin-piperazinyl-N-sulfate-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciprofloxacin-piperazinyl-N-sulfate-d8 is a deuterated derivative of ciprofloxacin-piperazinyl-N-sulfate. Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, including its stability and ability to act as a tracer in various studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ciprofloxacin-piperazinyl-N-sulfate-d8 involves the incorporation of deuterium into the ciprofloxacin-piperazinyl-N-sulfate molecule. This process typically includes the following steps:
Starting Material: Ciprofloxacin is used as the starting material.
Deuteration: The hydrogen atoms in the piperazinyl and sulfate groups are replaced with deuterium through a series of chemical reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ciprofloxacin are subjected to deuteration.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Packaging: The final product is packaged under controlled conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Ciprofloxacin-piperazinyl-N-sulfate-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized ciprofloxacin derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ciprofloxacin-piperazinyl-N-sulfate-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to track the distribution and metabolism of ciprofloxacin in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ciprofloxacin.
Industry: Applied in the development of new antibiotics and antimicrobial agents.
Mecanismo De Acción
Ciprofloxacin-piperazinyl-N-sulfate-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . The deuterated form allows for detailed studies of these mechanisms due to its stability and traceability .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Norfloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Levofloxacin: A related compound with a broader spectrum of activity.
Uniqueness
Ciprofloxacin-piperazinyl-N-sulfate-d8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research settings where detailed analysis of drug behavior is required .
Propiedades
Fórmula molecular |
C17H18FN3O6S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)/i3D2,4D2,5D2,6D2 |
Clave InChI |
SDLYZOYQWKDWJG-SQUIKQQTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H] |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)




![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)






